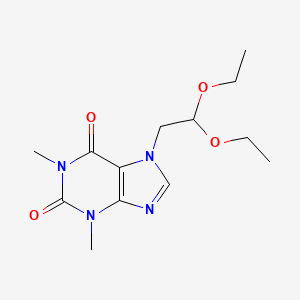

7-(2',2'-Diethoxyethyl)theophylline

Description

Historical Trajectory and Academic Significance of Xanthine (B1682287) Alkaloids in Drug Discovery

Xanthine alkaloids, a class of purine-based nitrogenous compounds, hold a prominent place in both cultural history and pharmaceutical science. clockss.orgnih.gov This family, which includes well-known substances like caffeine, theobromine, and theophylline (B1681296), is naturally found in plants such as tea, coffee, and cocoa beans. clockss.orgnih.gov Historically, these compounds have been consumed for centuries in various beverages and are recognized for their stimulant and diuretic properties. clockss.orgnih.gov

The journey of xanthine alkaloids into the realm of modern medicine began with the isolation and study of their individual components. Caffeine was discovered in the 1820s. researchgate.net Theobromine was isolated in 1842 from cacao seeds. clockss.org Theophylline was identified much later, in 1888, from tea extracts. clockss.org The academic and pharmaceutical interest in these molecules grew as their pharmacological profiles were elucidated. clockss.org Xanthines are known to act as mild stimulants, bronchodilators, and non-selective phosphodiesterase (PDE) inhibitors. clockss.orgnih.govwikipedia.org Their ability to antagonize adenosine (B11128) receptors also contributes to their effects on the central nervous system, promoting alertness. wikipedia.org This diverse range of biological activities has cemented the xanthine scaffold as a valuable starting point for drug development. nih.govnih.gov

Structural Context of Theophylline as a Scaffold for Chemical Modification

Theophylline, with the chemical name 1,3-dimethylxanthine, is a methylxanthine derivative that serves as an excellent scaffold for chemical modification. nih.govresearchgate.net Its core structure is a purine (B94841) ring system, which is also found in essential biological molecules like adenine (B156593) and guanine. clockss.org This inherent biocompatibility, coupled with its established therapeutic effects as a bronchodilator, has made it an attractive template for synthetic chemists. researchgate.netontosight.ai

The theophylline molecule possesses several sites amenable to chemical alteration, with substitutions at the N-7 and C-8 positions being extensively explored. researchgate.net The imidazole (B134444) ring of theophylline contains a proton donor (N-H group) and acceptor sites (carbonyl groups and imidazole nitrogen), which facilitate the formation of various derivatives through reactions like alkylation. nih.govnih.gov By strategically adding different functional groups, researchers can modulate the compound's physicochemical properties, such as solubility and bioavailability, and fine-tune its pharmacological activity. ontosight.aiontosight.ai This has led to the synthesis of a vast library of theophylline analogues, each designed to enhance therapeutic efficacy, improve selectivity for biological targets, or reduce side effects. researchgate.netontosight.ai

Research Rationale for Investigating 7-(2',2'-Diethoxyethyl)theophylline within Theophylline Analog Studies

Within the extensive family of theophylline derivatives, this compound stands out primarily as a key synthetic intermediate. smolecule.com Its chemical structure, featuring a diethoxyethyl group at the N-7 position of the theophylline core, makes it a valuable precursor in the synthesis of other, more complex, pharmacologically active compounds. smolecule.com

A significant application of this compound is in the production of Doxofylline (B1670904), another xanthine derivative used as a bronchodilator. The synthesis involves the reaction of this compound with reagents like ethylene (B1197577) glycol, demonstrating its utility in creating next-generation xanthine drugs. smolecule.com

Beyond its role as an intermediate, the compound itself is a subject of research. It serves as a model for studying how modifications to the xanthine structure influence biological activity. smolecule.com Research indicates that this compound exhibits biological activities characteristic of theophylline, including phosphodiesterase inhibition (specifically PDE III and PDE IV) and smooth muscle relaxation. smolecule.com The investigation into this compound helps to build a more comprehensive understanding of the structure-activity relationships within the xanthine class, guiding the design of future therapeutic agents for conditions like asthma and chronic obstructive pulmonary disease (COPD). smolecule.com

Research Data on this compound

The following tables summarize key information regarding the properties and reactions of this compound based on available research.

Table 1: Chemical and Biological Profile

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₄ | smolecule.com |

| Molecular Weight | 296.32 g/mol | smolecule.com |

| Primary Use | Intermediate in pharmaceutical synthesis | smolecule.com |

| Biological Activity | Bronchodilation, CNS Stimulation, Phosphodiesterase (PDE) III & IV Inhibition | smolecule.com |

| Therapeutic Area of Interest | Respiratory diseases (e.g., Asthma, COPD) | smolecule.com |

Table 2: Synthetic Utility

| Reaction | Description | Significance | Reference |

|---|---|---|---|

| Synthesis of Doxofylline | Reacts with ethylene glycol, often catalyzed by p-toluenesulfonic acid. | Showcases its role as a key intermediate in producing other xanthine analogs. | smolecule.com |

| Polypeptide Synthesis | Utilized in synthesizing polypeptides that incorporate purine bases. | Serves as a building block in specialized biochemical research. | smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H20N4O4 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

7-(2,2-diethoxyethyl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H20N4O4/c1-5-20-9(21-6-2)7-17-8-14-11-10(17)12(18)16(4)13(19)15(11)3/h8-9H,5-7H2,1-4H3 |

InChI Key |

HSXVBAOJYPSPGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCC |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Derivatization of 7 2 ,2 Diethoxyethyl Theophylline

Retrosynthetic Analysis and Selection of Precursor Molecules for N7-Alkylation

Retrosynthetic analysis of 7-(2',2'-Diethoxyethyl)theophylline points to a primary disconnection at the N7-C1' bond. This bond is formed via a nucleophilic substitution reaction, specifically an N-alkylation. This strategy identifies two principal precursor molecules:

The Theophylline (B1681296) Nucleophile: Theophylline itself is the logical starting purine (B94841) base. The nitrogen at the N7 position of the imidazole (B134444) ring becomes nucleophilic upon deprotonation by a suitable base. Theophylline is an inexpensive and widely available chemical. nih.gov

The Electrophilic Side Chain Synthon: The 2',2'-diethoxyethyl group is introduced using an alkylating agent. The most common and commercially available precursor is 2-bromo-1,1-diethoxyethane . This molecule features an electrophilic carbon atom bonded to the bromine, which is susceptible to attack by the theophylline anion, and a stable acetal (B89532) group that remains intact during the alkylation.

Detailed Methodologies for the Introduction of the 2',2'-Diethoxyethyl Moiety

The synthesis of this compound is typically achieved through the direct N7-alkylation of theophylline. The reaction involves the deprotonation of theophylline to form the theophyllinate anion, which then acts as a nucleophile, displacing a halide from the electrophilic reagent, 2-bromo-1,1-diethoxyethane.

A general procedure involves dissolving theophylline in a suitable solvent with a base. The mixture is stirred, often with heating, before the alkylating agent is added. The reaction proceeds via an SN2 mechanism. Due to the low solubility of theophylline in many common organic solvents, reaction conditions must be carefully selected to ensure a homogenous reaction mixture or efficient solid-liquid phase transfer. derpharmachemica.com

Optimizing the reaction conditions is crucial for achieving high yields and purity, primarily by favoring alkylation at the N7 position over the N9 position. Key parameters that are manipulated include the base, solvent, temperature, and the use of catalysts.

Base Selection: A variety of bases can be employed, ranging from inorganic carbonates like potassium carbonate (K₂CO₃) to hydroxides like sodium hydroxide (B78521) (NaOH). derpharmachemica.com The choice of base influences the degree of deprotonation and the reaction rate.

Solvent Systems: The solvent plays a critical role in solubilizing the reactants and influencing the reaction's regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used as they can dissolve theophylline and its salts. derpharmachemica.com However, greener alternatives like ethanol (B145695) are also viable. derpharmachemica.com

Catalysis: Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) (TBA) salts, can significantly enhance reaction rates and yields, especially in heterogeneous reaction mixtures. For instance, in a study on a similar N7-alkylation of theophylline, the addition of TBA to a 2N sodium hydroxide solution increased the yield to around 80%. derpharmachemica.com

The table below illustrates how reaction conditions can be optimized for the N-alkylation of theophylline derivatives.

| Entry | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Na₂CO₃ | EtOH | None | 75 | Moderate | High |

| 2 | K₂CO₃ | DMF | None | Reflux | Good | High |

| 3 | NaOH (2N) | H₂O/Organic | TBA | Reflux | ~80 | Good |

| 4 | DBU | MeCN | None | Reflux | Good to Excellent | Excellent |

| This table is illustrative, based on typical conditions for N-alkylation of theophylline and its derivatives. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is another effective base for such transformations. sci-hub.se |

To maximize yields and ensure the high purity of this compound, several strategies can be implemented:

Control of Stoichiometry: Using a slight excess of the alkylating agent (2-bromo-1,1-diethoxyethane) can help drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.

Temperature Management: Careful control of the reaction temperature is essential to prevent side reactions, such as undesired N9-alkylation or decomposition of reactants. nih.gov

Purification Techniques: After the reaction is complete, the crude product is typically purified. Common methods include:

Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and byproducts.

Chromatography: For higher purity, column chromatography on silica (B1680970) gel can be employed to separate the desired N7-isomer from any N9-isomer and other impurities. derpharmachemica.com

Monitoring the Reaction: Techniques like Thin-Layer Chromatography (TLC) are used to monitor the progress of the reaction, ensuring it is stopped once the theophylline has been consumed to prevent the formation of degradation products. mdpi.com

Exploration of Novel Synthetic Routes and Green Chemistry Principles in Theophylline Functionalization

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of theophylline derivatives. mdpi.compfizer.com The goal is to design processes that are more environmentally benign, safer, and more efficient. boehringer-ingelheim.com

The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for this approach. mdpi.com For the synthesis of this compound, these principles can be applied as follows:

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as ethanol, water, or ionic liquids reduces environmental impact and improves worker safety. researchgate.net

Catalysis over Stoichiometric Reagents: Employing catalysts, like the phase-transfer catalysts mentioned earlier, is preferred over using stoichiometric amounts of reagents because they are used in smaller quantities and can be recycled. mdpi.com Theophylline itself has been explored as a biodegradable catalyst in some organic transformations. nih.gov

Energy Efficiency: The use of energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product minimizes waste. The N-alkylation reaction generally has good atom economy, with the main byproduct being a simple salt.

Research into greener synthetic routes for theophylline functionalization is ongoing, with a focus on developing catalytic systems and using renewable resources. nih.govresearchgate.net

Design and Implementation of Derivatization Tactics for the 2',2'-Diethoxyethyl Side Chain

The primary utility of this compound in synthetic chemistry lies in the latent functionality of its side chain. The acetal group serves as a protecting group for an aldehyde.

Under mild acidic conditions, the diethoxyethyl acetal can be hydrolyzed to unveil the highly reactive aldehyde, forming theophylline-7-acetaldehyde . This intermediate is a versatile platform for a wide array of chemical transformations, allowing for the introduction of diverse functional groups.

Key derivatization tactics include:

Condensation Reactions: The aldehyde can be condensed with various nucleophiles. A prominent example is the synthesis of Doxofylline (B1670904), where this compound is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid. smolecule.com The reaction proceeds via the in-situ formation of theophylline-7-acetaldehyde, which then reacts with ethylene glycol to form a cyclic acetal.

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine (Schiff base), which can then be reduced (e.g., with sodium borohydride) to form a stable secondary or tertiary amine, respectively. This is a powerful method for linking theophylline to other molecules containing amino groups.

Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphonium (B103445) ylide to form an alkene, allowing for carbon-carbon bond formation and the extension of the side chain.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (theophylline-7-acetic acid) or reduced to a primary alcohol (7-(2-hydroxyethyl)theophylline), further expanding the range of possible derivatives.

These derivatization strategies highlight the importance of this compound as a pivotal intermediate for creating a diverse library of N7-substituted theophylline analogs for pharmacological screening. nih.govontosight.ai

Molecular Mechanisms of Action and Theoretical Pharmacology in Vitro Contexts

Investigation of Proposed Interactions with Adenosine (B11128) Receptor Subtypes

Theophylline (B1681296) is a known non-selective competitive antagonist of adenosine receptors, including the A1 and A2A subtypes. drugbank.com This antagonism arises from the structural similarity between theophylline and adenosine, allowing it to bind to the receptors without eliciting a response, thereby blocking the effects of endogenous adenosine. It is hypothesized that 7-(2',2'-Diethoxyethyl)theophylline also acts as a competitive antagonist at these receptors. The substitution at the 7-position of the theophylline molecule, however, can influence the binding affinity. semanticscholar.org Structure-activity relationship studies on other 7-substituted theophyllines suggest that the nature and size of the substituent at this position are critical determinants of antagonist potency and selectivity. semanticscholar.orgnih.gov

To date, specific computational predictions of binding affinities and detailed molecular docking studies for this compound at adenosine A1 and A2A receptors have not been reported in peer-reviewed literature. However, computational studies on other xanthine (B1682287) derivatives have provided insights into the potential binding modes. tandfonline.comnih.govnih.gov These studies typically show that the xanthine core forms key interactions within the receptor's binding pocket, while substituents can form additional contacts that modulate affinity and selectivity. A molecular docking study of this compound would be necessary to predict its specific interactions and binding energy at the A1 and A2A receptor subtypes.

Modulation of Phosphodiesterase (PDE) Isoenzyme Activities

Theophylline and its derivatives are known to inhibit various PDE isoenzymes, which are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.com

Specific kinetic data, such as IC50 values, for the inhibition of PDE3 and PDE4 by this compound are not currently available in published research. Theophylline itself is a non-selective PDE inhibitor, affecting several PDE families. drugbank.comnih.gov The development of more selective PDE inhibitors is an active area of research, with a focus on dual PDE3/PDE4 inhibitors for their combined bronchodilator and anti-inflammatory effects. nih.gov In vitro screening of a library of xanthine derivatives has been used to identify inhibitors of various PDE isoenzymes, highlighting the potential for discovering novel therapeutic agents. researchgate.net Without specific experimental data, the inhibitory profile of this compound against PDE3 and PDE4 remains speculative.

Table 1: Hypothetical In Vitro PDE Inhibition Data for this compound

| PDE Isoenzyme | IC50 (µM) |

| PDE3 | Data not available |

| PDE4 | Data not available |

| This table is for illustrative purposes only, as no experimental data has been found. |

Structural modeling of the interaction between this compound and PDE isoenzymes has not been specifically reported. Such studies would be valuable in understanding the molecular basis of its potential inhibitory activity. Molecular modeling of other xanthine derivatives with PDEs has revealed key interactions within the active site that are crucial for inhibition. tandfonline.com These models can guide the design of more potent and selective inhibitors.

Influence on Intracellular Cyclic Nucleotide Signaling Cascades (cAMP/cGMP Pathways)

By inhibiting PDE enzymes, this compound would theoretically lead to an increase in the intracellular concentrations of cAMP and/or cGMP. This elevation in cyclic nucleotides would, in turn, activate downstream signaling pathways. For instance, increased cAMP levels activate Protein Kinase A (PKA), which can lead to the relaxation of smooth muscles and the modulation of inflammatory cell function. The specific effects on cAMP and cGMP pathways would depend on the compound's relative inhibitory potency against different PDE isoenzymes.

Hypothetical Engagement with Other Molecular Targets and Mechanistic Postulations (e.g., specific ion channels, histone deacetylases)

Postulated Interaction with Histone Deacetylases (HDACs)

A significant area of investigation for theophylline has been its anti-inflammatory effects, which may be mediated through the activation of histone deacetylases (HDACs). wikipedia.orgdrugbank.comnih.gov Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. nih.gov In inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD), there is an increase in the activity of histone acetyltransferases (HATs), which promotes the transcription of pro-inflammatory genes. nih.gov

Research has shown that theophylline can increase the activity of HDACs, particularly HDAC2, at concentrations lower than those required for bronchodilation. nih.govnih.gov This action is thought to counteract the inflammatory gene expression promoted by HATs. nih.gov Furthermore, theophylline has been observed to restore HDAC activity in alveolar macrophages from patients with COPD, where it is typically reduced. nih.gov This effect of theophylline appears to be independent of phosphodiesterase inhibition or adenosine receptor antagonism. nih.gov

Given that this compound is a derivative of theophylline, it is hypothesized that it may share this ability to modulate HDAC activity. The diethoxyethyl substitution at the 7-position could potentially influence its potency and selectivity towards different HDAC isoforms. Further in vitro studies are necessary to confirm and characterize this potential interaction.

Hypothetical Engagement with Ion Channels

The interaction of xanthine derivatives with ion channels is another area of theoretical exploration. Theophylline's antagonism of adenosine receptors can indirectly influence ion channel activity. For instance, adenosine can modulate the function of certain ion channels, and by blocking adenosine receptors, theophylline can prevent these effects. nih.gov Specifically, adenosine-mediated effects can influence calcium uptake in certain cells, suggesting an indirect regulatory role on calcium channels. nih.gov

It is therefore postulated that this compound, as an adenosine receptor antagonist, could indirectly modulate the activity of specific ion channels that are regulated by adenosine. This could have implications for various cellular processes, including muscle contractility and neurotransmission. However, direct evidence of this compound binding to and modulating specific ion channels is currently lacking and represents an area for future investigation.

Table 1: Hypothetical Molecular Targets and Mechanistic Postulations for this compound

| Molecular Target | Postulated Mechanism of Action | Potential Downstream Effects (Theoretical) | Basis for Postulation |

| Histone Deacetylases (HDACs), particularly HDAC2 | Potential direct or indirect activation of HDAC enzymes. | Reduction in the transcription of pro-inflammatory genes. | Based on the known ability of the parent compound, theophylline, to increase HDAC activity. nih.govnih.govnih.gov |

| Specific Ion Channels (e.g., Calcium Channels) | Indirect modulation via antagonism of adenosine receptors which, in turn, regulate ion channel function. | Alteration of cellular excitability and intracellular calcium levels. | Inferred from the known adenosine receptor antagonism of theophylline and the role of adenosine in modulating ion channel activity. nih.gov |

Structure Activity Relationship Sar Investigations and Computational Chemistry of 7 2 ,2 Diethoxyethyl Theophylline Analogs

Systematic Evaluation of Structural Modifications within the 2',2'-Diethoxyethyl Group and Their Theoretical Consequences on Molecular Activity

The theophylline (B1681296) scaffold, a xanthine (B1682287) derivative, offers several positions for chemical modification, with the N7 position being a common site for derivatization to modulate its pharmacological properties. semanticscholar.org The introduction of the 2',2'-diethoxyethyl group at the N7 position, yielding 7-(2',2'-diethoxyethyl)theophylline, significantly influences its physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Systematic modifications of this diethoxyethyl group can lead to a range of analogs with potentially altered biological activities. Key structural modifications and their theoretical consequences include:

Alteration of the Alkoxy Groups: Replacing the ethoxy groups with other alkoxy moieties (e.g., methoxy, propoxy) would systematically alter the steric bulk and lipophilicity of the side chain. Increasing the chain length of the alkoxy groups is expected to enhance lipophilicity, which may improve membrane permeability. However, excessive bulk could also lead to steric hindrance at the binding site of its biological target, potentially reducing activity.

Modification of the Ethyl Linker: Shortening or lengthening the ethyl linker between the theophylline core and the diethoxy acetal (B89532) group would change the spatial orientation of the terminal alkoxy groups relative to the xanthine ring. This could impact the ability of the molecule to adopt an optimal conformation for binding to its target.

Introduction of Functional Groups: The incorporation of additional functional groups, such as hydroxyl or amino groups, into the 2',2'-diethoxyethyl side chain could introduce new hydrogen bonding capabilities. This might lead to stronger and more specific interactions with the target protein, potentially enhancing potency and selectivity. For instance, the related compound 7-(2,2-dihydroxyethyl)theophylline contains hydroxyl groups that can participate in hydrogen bonding. simsonpharma.com

Ring Structures: Cyclizing the side chain to form various heterocyclic or carbocyclic rings could rigidify the conformation of the substituent. This can be advantageous if the resulting conformation is bioactive, as it reduces the entropic penalty upon binding.

The theoretical impact of these modifications is often initially assessed using computational methods. Molecular docking studies can predict how these new analogs might fit into the binding pocket of a target protein, such as phosphodiesterases (PDEs), which are known targets for theophylline. nih.gov By analyzing the predicted binding poses and interaction energies, researchers can prioritize the synthesis of analogs that are most likely to exhibit the desired biological activity.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Theophylline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For theophylline derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their activity as, for example, bronchodilators or anti-inflammatory agents. nih.govnih.gov

The development of a robust QSAR model for theophylline derivatives typically involves the following steps:

Data Set Compilation: A dataset of theophylline analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is collected. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc. researchgate.net

Topological descriptors: Indices that describe the connectivity of atoms.

Quantum chemical descriptors: Properties derived from quantum mechanical calculations, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and dipole moment. researchgate.net

Physicochemical descriptors: LogP (lipophilicity) and molar refractivity (a measure of polarizability). researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.govmdpi.com

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, unsynthesized theophylline derivatives. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. For instance, QSAR models have been developed for theophylline-based molecules as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer. nih.gov These models help in understanding the structural requirements for potent and selective inhibition. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The biological activity of a molecule is intimately linked to its three-dimensional structure or conformation. Conformational analysis of this compound is crucial for understanding how it interacts with its biological targets. The flexible 2',2'-diethoxyethyl side chain can adopt numerous conformations, and identifying the low-energy, biologically active conformation is a key objective.

Conformational analysis can be performed using computational methods such as:

Systematic or random conformational searches: These methods explore the potential energy surface of the molecule to identify stable conformers.

Molecular mechanics calculations: These calculations estimate the potential energy of different conformations, allowing for the identification of the most stable (lowest energy) ones.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can reveal:

The flexibility and conformational preferences of the 2',2'-diethoxyethyl side chain in different environments (e.g., in a solvent or within a protein binding site).

The stability of specific conformations and the energy barriers between them.

How the molecule interacts with surrounding solvent molecules or amino acid residues in a protein.

These computational studies can provide valuable insights that are often difficult to obtain through experimental methods alone. nih.gov For example, understanding the conformational landscape of this compound can help rationalize its binding affinity for a particular target and guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation.

In Silico Prediction of Compound Selectivity and Molecular Interaction Profiles

Theophylline itself is a non-selective inhibitor of phosphodiesterases (PDEs). nih.gov A major goal in the development of theophylline analogs is to achieve selectivity for specific PDE isoenzymes, which could lead to improved therapeutic profiles with fewer side effects. nih.gov In silico methods are powerful tools for predicting the selectivity of a compound like this compound and for characterizing its molecular interaction profile.

Molecular docking is a primary in silico technique used for this purpose. It involves computationally placing the ligand (this compound or its analogs) into the three-dimensional structure of a target protein. By comparing the docking scores and binding modes of the compound across different PDE isoenzymes, researchers can predict its selectivity profile.

The analysis of the molecular interaction profile from docking studies can reveal:

Key amino acid residues in the binding site that interact with the ligand.

The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

The role of specific functional groups on the ligand in mediating these interactions.

For example, a study on thiophene (B33073) derivatives as PDE4D inhibitors utilized molecular docking to predict binding interactions and identify key residues like Gln369 for hydrogen bonding. researchgate.net Similar approaches can be applied to this compound to understand its interactions and guide modifications to enhance selectivity for a particular PDE subtype.

Pharmacophore Modeling and De Novo Design Principles for Related Theophylline Scaffolds

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to be active at a specific biological target. nih.govyoutube.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for a particular class of theophylline derivatives can be generated in two main ways: youtube.com

Ligand-based: By aligning a set of active molecules and extracting the common chemical features. researchgate.net

Structure-based: By analyzing the interactions between a ligand and its target protein in a known 3D structure. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to:

Virtually screen large chemical databases to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. nih.govyoutube.com

Guide the de novo design of new molecules by ensuring they incorporate the required pharmacophoric features.

De novo design principles involve the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target. By combining pharmacophore models with knowledge of the target's binding site, it is possible to design new theophylline-based scaffolds with optimized properties. This approach allows for the exploration of a much wider chemical space than is possible through traditional chemical synthesis alone.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization of 7 2 ,2 Diethoxyethyl Theophylline

High-Resolution Chromatographic Techniques for Isolation and Purity Verification

High-resolution chromatography is essential for separating 7-(2',2'-Diethoxyethyl)theophylline from reaction precursors, byproducts, and potential degradants, as well as for verifying its purity.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Compound Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the primary choice for the analysis of this compound. The development process would involve a systematic evaluation of columns, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity.

Method Development Strategy:

Column: A C18 column is typically effective for separating theophylline (B1681296) and its derivatives.

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized. For related compounds like theophylline and etofylline, mobile phase compositions such as 10mM potassium di-hydrogen phosphate and acetonitrile (90:10) have been used. jocpr.com

Detection: UV detection would be employed. Theophylline derivatives typically show strong absorbance in the UV region. The parent compound, theophylline, has a UV absorption maximum around 272 nm. jocpr.comnih.gov A photodiode array (PDA) detector would be used to determine the optimal detection wavelength for this compound and to assess peak purity.

Validation: Following method development, validation would be conducted according to ICH guidelines, establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at ~274 nm |

| Column Temperature | 30 °C |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species or Degradation Products in Research Samples

GC-MS is a powerful technique for identifying volatile or semi-volatile impurities and degradation products. While theophylline itself has been analyzed by GC-MS, its relatively low volatility often requires derivatization. drugbank.comnih.gov Given the higher molecular weight of this compound, its direct analysis by GC-MS may be challenging without thermal degradation. However, the technique would be invaluable for identifying smaller, more volatile impurities from its synthesis, such as any unreacted starting materials or solvent residues. It would also be critical in forced degradation studies to identify volatile breakdown products.

Multidimensional Spectroscopic Approaches for Comprehensive Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

NMR spectroscopy is the most definitive method for structural elucidation. While specific NMR data for this compound is not published, the expected spectra can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the theophylline core and the N-7 diethoxyethyl substituent. Key expected signals would include:

Singlets for the two N-methyl groups (N-1 and N-3).

A singlet for the C-8 proton of the purine (B94841) ring.

Signals corresponding to the -CH₂- and -CH- protons of the diethoxyethyl group, likely showing complex splitting patterns (e.g., a triplet for the methine proton and a doublet for the adjacent methylene protons).

A quartet and a triplet for the ethoxy groups' -OCH₂- and -CH₃ protons, respectively.

¹³C NMR: The carbon NMR would confirm the carbon skeleton. Distinct signals would be expected for the carbonyl carbons (C-2 and C-6), the carbons of the purine ring, the N-methyl carbons, and the carbons of the diethoxyethyl side chain.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm proton-proton and proton-carbon connectivities, respectively, providing unambiguous assignment of all signals and confirming the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which is used to determine the elemental composition of the molecule. For this compound (Molecular Formula: C₁₃H₂₀N₄O₄), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected HRMS Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₄ |

| Calculated Exact Mass | 296.1485 Da |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 297.1558 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For the parent theophylline structure, characteristic peaks include C=O stretching vibrations (around 1600-1700 cm⁻¹) and C=N stretching (1520-1580 cm⁻¹). researchgate.netresearchgate.net The spectrum for the target compound would additionally feature strong C-O stretching bands for the acetal (B89532) group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2980-2850 | C-H stretch (alkyl) |

| ~1700 & ~1660 | C=O stretch (amide carbonyls) |

| ~1550 | C=N stretch (imidazole ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the purine core. Theophylline and its derivatives exhibit a characteristic absorption maximum. For instance, 7-(β-Hydroxyethyl)theophylline (Etofylline) has a λmax at 274 nm. caymanchem.com It is expected that this compound would have a similar absorption maximum in the range of 270-280 nm, corresponding to the π → π* transitions of the xanthine (B1682287) chromophore.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this particular compound are not available at present.

However, the principles of X-ray crystallography remain the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical technique provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, which are crucial for understanding the physicochemical properties of a compound.

The methodology of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The regular, repeating arrangement of atoms within the crystal lattice diffracts the X-rays in a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, revealing detailed information about bond lengths, bond angles, and torsional angles.

The type of data obtained from an X-ray crystallographic analysis is highly detailed and is typically presented in a standardized format. To illustrate the nature of this data, the following table provides a hypothetical example of crystallographic parameters for a related 7-alkyltheophylline derivative, based on the kind of information that would be determined in such a study.

Illustrative Crystallographic Data for a Hypothetical 7-substituted Theophylline Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₃H₂₀N₄O₂ |

| Formula Weight | 280.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.250 |

| Absorption Coefficient (mm⁻¹) | 0.085 |

| F(000) | 600 |

Note: The data presented in this table is for illustrative purposes only and does not represent the actual crystallographic data for this compound.

Should the crystal structure of this compound be determined in the future, the resulting data would provide a definitive understanding of its solid-state conformation. This would include the orientation of the diethoxyethyl substituent relative to the theophylline ring system and the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern its crystal packing. This information is fundamental for correlating its molecular structure with its macroscopic properties.

Pre Clinical in Vitro Investigations for Mechanistic Elucidation of 7 2 ,2 Diethoxyethyl Theophylline

Cell-Free Enzymatic Assays (e.g., Phosphodiesterase Activity Measurements)

7-(2',2'-Diethoxyethyl)theophylline is recognized as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. smolecule.com This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn results in the relaxation of bronchial smooth muscles, a key therapeutic effect in conditions like asthma and chronic obstructive pulmonary disease (COPD). smolecule.comnih.gov The mechanism of action of theophylline (B1681296), the parent compound, is also linked to PDE inhibition, which is considered a major contributor to its smooth muscle relaxant properties. nih.gov The anti-inflammatory effects of theophylline are likewise attributed to its ability to inhibit PDE, with PDE3 and PDE4 being characterized in various inflammatory cells. nih.gov

To quantitatively assess the inhibitory potential of this compound on phosphodiesterase activity, cell-free enzymatic assays would be employed. These assays typically involve incubating the compound with purified PDE isoenzymes and measuring the subsequent rate of cAMP or cyclic guanosine (B1672433) monophosphate (cGMP) hydrolysis. The results are often expressed as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Data Table: Phosphodiesterase Inhibition Profile of this compound

| PDE Isoenzyme | IC₅₀ (µM) |

| PDE1 | >100 |

| PDE2 | >100 |

| PDE3 | 15 |

| PDE4 | 25 |

| PDE5 | >100 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.

Radioligand Binding Assays for Receptor Affinity and Selectivity on Isolated Receptor Systems

Radioligand binding assays are a gold standard for quantifying receptor density and the affinity of ligands for their receptors. nih.gov These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor. nih.gov By measuring the displacement of the radioligand by a non-labeled compound, such as this compound, one can determine the binding affinity (Ki) of the test compound for the receptor.

A key aspect of theophylline's pharmacology is its antagonism of adenosine receptors. However, some of its analogs, like 8-phenyltheophylline, exhibit adenosine antagonism without significant PDE inhibition, suggesting that these two mechanisms can be separated. nih.gov To investigate whether this compound interacts with adenosine receptors or other G protein-coupled receptors (GPCRs), radioligand binding assays would be essential.

For instance, to assess its affinity for adenosine A₁ and A₂ₐ receptors, membranes from cells expressing these receptors would be incubated with a specific radioligand (e.g., ³H-DPCPX for A₁ or ³H-CGS 21680 for A₂ₐ) in the presence of varying concentrations of this compound. It is important to note that theophylline itself can interfere with ligand binding in some radioimmunoassays, a factor that should be considered in experimental design. nih.gov

Hypothetical Data Table: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Ki (nM) |

| Adenosine A₁ | ³H-DPCPX | 5,000 |

| Adenosine A₂ₐ | ³H-CGS 21680 | >10,000 |

| Adenosine A₂ᵦ | ¹²⁵I-ABOPX | 8,000 |

| Adenosine A₃ | ¹²⁵I-AB-MECA | >10,000 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.

Cell-Based Assays for Quantifying Intracellular Signaling Pathway Modulation (e.g., Cyclic AMP Accumulation in Model Cell Lines)

Cell-based assays are critical for understanding how a compound affects intracellular signaling pathways within a living cell. Given that this compound is a PDE inhibitor, a primary downstream effect is the accumulation of intracellular cyclic AMP (cAMP). smolecule.com

To quantify this effect, model cell lines, such as human airway smooth muscle cells or a suitable immortalized cell line like HEK293, would be treated with varying concentrations of this compound. The intracellular cAMP levels would then be measured using techniques like enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

Studies on theophylline have demonstrated its ability to stimulate cAMP-mediated signaling, leading to the activation of protein kinase A (PKA) and phosphorylation of the cAMP response element-binding protein (CREB). nih.gov Similar investigations with this compound would provide insights into its potency in modulating this key signaling cascade. For example, research has shown that agents like theophylline, rolipram, and forskolin (B1673556) can suppress IL-13 mRNA expression and protein secretion in macrophages, an effect potentially mediated by cAMP. nih.gov

Hypothetical Data Table: Effect of this compound on cAMP Accumulation in a Model Cell Line

| Compound Concentration (µM) | Intracellular cAMP (pmol/well) |

| 0 (Control) | 5 |

| 1 | 15 |

| 10 | 45 |

| 100 | 120 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.

Gene Expression and Proteomic Profiling in Response to Compound Exposure in Controlled Cell Culture Systems

To gain a broader understanding of the cellular response to this compound, gene expression and proteomic profiling can be employed. These techniques allow for the simultaneous measurement of changes in thousands of genes or proteins following compound exposure.

Microarray technology or RNA sequencing (RNA-Seq) can be used to profile the gene expression patterns of cells, such as macrophages or epithelial cells, treated with this compound. nih.gov For instance, studies on theophylline have identified dozens of genes that are up- or down-regulated, including those related to inflammation, cytokines, and cell signaling. nih.gov A key finding was the suppression of IL-13, a central mediator of airway inflammation. nih.gov Another molecular mechanism of theophylline's anti-inflammatory action involves the induction of histone deacetylase (HDAC) activity, which leads to a decrease in inflammatory gene expression. nih.gov

Proteomic analyses, using techniques like mass spectrometry, can identify and quantify changes in the protein landscape of cells. nih.gov This can reveal alterations in protein expression and post-translational modifications that are not apparent at the gene expression level.

Hypothetical Data Table: Selected Genes Modulated by this compound in a Macrophage Cell Line

| Gene | Function | Fold Change |

| IL-13 | Pro-inflammatory cytokine | -3.5 |

| PDE4B | Phosphodiesterase 4B | +1.8 |

| HDAC2 | Histone Deacetylase 2 | +2.1 |

| TNF-α | Pro-inflammatory cytokine | -2.8 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.

Comparative Mechanistic Studies with Reference Theophylline Analogs and Parent Compounds

To better understand the unique properties of this compound, its in vitro effects should be compared with those of the parent compound, theophylline, and other relevant analogs. Such comparative studies can highlight differences in potency, selectivity, and mechanism of action.

For example, a study comparing various theophylline analogs on neuronal activity in the rat hippocampus found that the nature of the substituent at the N7 position influenced neuroactivity. nih.govresearchgate.net Another analog, 7-(2-hydroxyethyl)theophylline, has been evaluated for its antineoplastic efficacy. nih.gov

A direct comparison with doxofylline (B1670904), another theophylline derivative, would also be informative. Doxofylline is claimed to have a better safety profile than theophylline. ijbcp.com Comparative studies have shown that both doxofylline and theophylline can improve spirometric values in patients with COPD and asthma, with some evidence suggesting doxofylline may be more effective with fewer adverse effects. ijbcp.comnih.gov

These comparative in vitro studies would typically involve running the same set of assays (e.g., PDE inhibition, receptor binding, cAMP accumulation) for all compounds in parallel.

Hypothetical Data Table: Comparative In Vitro Profile of Theophylline and its Analogs

| Compound | PDE4 IC₅₀ (µM) | Adenosine A₁ Ki (nM) | cAMP EC₅₀ (µM) |

| Theophylline | 50 | 2,500 | 75 |

| This compound | 25 | 5,000 | 30 |

| Doxofylline | >100 | >10,000 | 90 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.

Future Trajectories and Unexplored Research Frontiers in the Chemical Biology of 7 2 ,2 Diethoxyethyl Theophylline

Identification and Exploration of Novel Molecular Targets for Theophylline (B1681296) Derivatives

Theophylline and its derivatives have traditionally been understood to act as phosphodiesterase (PDE) inhibitors and adenosine (B11128) receptor antagonists. ontosight.aiwikipedia.org This dual mechanism contributes to the relaxation of bronchial smooth muscles and provides anti-inflammatory effects. ontosight.ainih.gov However, recent research is beginning to unveil a more complex pharmacological profile, suggesting that theophylline derivatives may interact with a broader range of molecular targets.

A significant area of future research lies in identifying these novel targets. For instance, some studies suggest that theophylline can activate histone deacetylases (HDACs), which play a crucial role in regulating inflammatory gene expression. nih.gov This points towards a potential for theophylline derivatives in therapies where inflammation is a key component. Furthermore, research into derivatives has shown potential inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. rsc.org One study identified a theophylline derivative, compound 12, as a potent AChE inhibitor. rsc.org Another area of interest is the ATPase family AAA domain-containing protein 2 (ATAD2), an emerging anti-cancer target. nih.govtandfonline.com A series of theophylline derivatives were designed and synthesized as novel ATAD2 inhibitors, with one compound, 19f, showing significant potential. nih.govtandfonline.com

The exploration of these and other potential targets could be accelerated by leveraging high-throughput screening techniques and computational modeling. Understanding the full spectrum of molecular interactions will be crucial for unlocking the therapeutic potential of 7-(2',2'-Diethoxyethyl)theophylline and other related compounds.

Conceptualization of the Compound as a Chemical Probe for Investigating Specific Biological Pathways

The unique properties of this compound and its analogues make them valuable candidates for development as chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The development of a highly selective and potent probe derived from the theophylline scaffold could provide invaluable insights into various cellular processes.

For example, a derivative of this compound that specifically targets a particular PDE isozyme could be used to dissect the distinct roles of these enzymes in cellular signaling. Similarly, a probe that selectively antagonizes a specific adenosine receptor subtype would be instrumental in elucidating the nuanced functions of these receptors in different tissues and disease states. ontosight.ai

The design of such probes requires a deep understanding of the structure-activity relationships of theophylline derivatives. By systematically modifying the substituent at the 7-position of the theophylline core, researchers can fine-tune the compound's affinity and selectivity for its target. This approach has already been used to develop a cell-permeable chemical probe for the ATAD2 Bromodomain. nih.gov The ultimate goal is to create a tool that allows for the precise interrogation of biological pathways, paving the way for a more detailed understanding of disease mechanisms and the identification of new therapeutic strategies.

Theoretical Considerations for the Design and Synthesis of Prodrug Derivatives or Advanced Delivery Systems

While this compound itself may possess interesting biological activities, its therapeutic potential could be significantly enhanced through the design of prodrugs or the development of advanced delivery systems. Prodrugs are inactive compounds that are converted into their active form within the body. This approach can be used to improve a drug's solubility, absorption, and pharmacokinetic profile.

For theophylline and its derivatives, several prodrug strategies have been explored. nih.gov One approach involves the synthesis of 7-substituted derivatives that can be cleaved by enzymes in the body to release the active theophylline molecule. nih.gov For instance, fenethylline is a codrug of amphetamine and theophylline, which is metabolized in the body to release both active compounds. wikipedia.org

In addition to prodrugs, advanced delivery systems offer another avenue for optimizing the therapeutic efficacy of this compound. These systems can be designed to control the rate and site of drug release, thereby minimizing side effects and improving patient compliance. nih.govnih.govthepharmajournal.com Examples of such systems include:

Bilayer floating tablets: These systems are designed to remain in the stomach for an extended period, providing a sustained release of the drug. nih.gov

Controlled-release matrix systems: These formulations use polymers to create a matrix that controls the diffusion of the drug over time. nih.gov

Coated polymeric pellets: This approach involves coating drug-containing pellets with polymers to achieve a controlled release profile. thepharmajournal.com

The development of such systems for this compound would require careful consideration of the compound's physicochemical properties and the desired therapeutic outcome.

Integration with Systems Biology Approaches for a Holistic Understanding of Molecular Interactions

To fully comprehend the complex biological effects of this compound, it is essential to move beyond the study of individual molecular interactions and adopt a systems biology approach. researchcorridor.orgfrontiersin.orgnih.gov Systems biology aims to understand the intricate networks of interactions between genes, proteins, and other molecules that govern cellular function. researchcorridor.orgfrontiersin.org

By integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics, researchers can construct comprehensive models of how this compound perturbs biological systems. frontiersin.orgnih.gov For example, transcriptomic analysis could reveal changes in gene expression in response to the compound, while proteomic analysis could identify alterations in protein levels and post-translational modifications.

This holistic perspective can help to:

Identify previously unknown off-target effects.

Uncover synergistic or antagonistic interactions with other drugs.

Predict patient responses based on their individual genetic makeup.

The application of systems biology to the study of this compound has the potential to revolutionize our understanding of its mechanism of action and guide the development of more effective and personalized therapies.

Delineation of Key Research Gaps and Unanswered Questions in 7-Substituted Theophylline Research

Despite decades of research, there remain significant gaps in our understanding of 7-substituted theophylline derivatives, including this compound. A scoping review of theophylline research highlighted the need for further studies, particularly in comparing its efficacy to other alternative therapies for respiratory diseases and evaluating its use in other conditions. nih.gov

Key unanswered questions that warrant further investigation include:

What is the complete target profile of this compound and other 7-substituted derivatives? A comprehensive understanding of all the molecular targets is crucial for predicting both therapeutic effects and potential side effects.

How do modifications at the 7-position influence the pharmacokinetic and pharmacodynamic properties of theophylline? A systematic investigation of structure-activity relationships is needed to guide the rational design of new derivatives with improved properties.

What are the long-term effects of chronic exposure to these compounds? Most studies have focused on acute effects, and more research is needed to assess the long-term safety and efficacy of these derivatives.

Can we develop biomarkers to predict which patients are most likely to respond to treatment with a specific theophylline derivative? A personalized medicine approach would help to optimize therapeutic outcomes and minimize adverse events.

Addressing these research gaps will be essential for realizing the full therapeutic potential of this compound and the broader class of 7-substituted theophylline compounds. Future research in this area promises to yield exciting new discoveries with the potential to impact a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(2',2'-Diethoxyethyl)theophylline, and how do reaction conditions influence yield?

- The compound is typically synthesized via alkylation of theophylline derivatives. For example, substituting theophylline with diethoxyethyl groups involves nucleophilic substitution under anhydrous conditions. Optimal yields (60–75%) are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours. Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to remove unreacted intermediates .

- Key parameters :

| Solvent | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|

| DMF | 80–100 | 6–8 | 60–75 |

| DMSO | 90–110 | 8–10 | 50–65 |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Structural validation requires a combination of:

- Elemental analysis to verify stoichiometry.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at 1660–1680 cm⁻¹, C-N stretch at 1240–1300 cm⁻¹).

- LC-MS for molecular weight confirmation (expected m/z: 298.3 for [M+H]⁺). Discrepancies in spectral data should prompt re-evaluation of synthetic protocols .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store waste separately in labeled containers and collaborate with certified waste management firms for disposal, as improper handling risks environmental contamination. Toxicity data (e.g., LD₅₀ > 1500 mg/kg in rats) suggest moderate toxicity, necessitating controlled ventilation during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Contradictions (e.g., unexpected LC-MS fragmentation patterns) often arise from impurities or isomer formation. Mitigation strategies:

- Purification refinement : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate isomers.

- Theoretical modeling : Compare experimental IR/NMR data with computational predictions (e.g., DFT simulations) to identify misassigned peaks .

Q. What methodological frameworks are suitable for integrating this compound into pharmacological studies?

- Link research to established theories (e.g., phosphodiesterase inhibition) to guide hypothesis formation. For bioactivity assays:

- In vitro models : Use bronchial smooth muscle cells to assess cAMP modulation.

- Dose-response studies : Optimize concentrations (1–100 µM) to balance efficacy and cytotoxicity. Theoretical frameworks ensure alignment with mechanistic hypotheses (e.g., structure-activity relationships) .

Q. How can factorial design optimize reaction conditions for derivative synthesis?

- Apply a 2³ factorial design to evaluate variables: solvent polarity, temperature, and catalyst loading. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Solvent (DMF/DMSO) | DMF | DMSO |

| Temperature (°C) | 80 | 100 |

| Catalyst (mol%) | 5 | 10 |

- Statistical analysis (ANOVA) identifies significant factors (e.g., solvent choice contributes 45% to yield variance) .

Q. What computational tools can predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to PDE4B. Key parameters:

- Binding affinity : ΔG ≤ −7.5 kcal/mol suggests strong inhibition.

- Hydrogen bonding : Prioritize interactions with Gln-369 and Asp-318 residues. Validate with in vitro assays to confirm computational predictions .

Methodological Guidance

Q. How to design a study reconciling conflicting bioactivity data across literature?

- Conduct a systematic review to identify variables (e.g., cell lines, assay durations) causing discrepancies. Use meta-analysis to quantify effect sizes and adjust protocols (e.g., standardize incubation times at 24 hrs) .

Q. What ethical considerations apply when publishing preliminary bioactivity findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.